molecular formula C22H22F3N5O3S B2639039 N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide CAS No. 389071-23-2

N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide

Cat. No.: B2639039
CAS No.: 389071-23-2
M. Wt: 493.51
InChI Key: XKZYVXWSZAQUSO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a heterocyclic core with nitrogen atoms at positions 1, 2, and 2. Its structure includes:

  • 3-(Trifluoromethyl)phenyl substituent at position 4, contributing to steric bulk and electron-withdrawing properties.
  • Benzamide moiety substituted with a methyl group at position 4 and a nitro group at position 3, which may influence electronic interactions and binding affinity.

The compound’s design combines features known for bioactivity in sulfonamides, triazoles, and fluorinated aromatic systems .

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O3S/c1-3-4-10-34-21-28-27-19(29(21)17-7-5-6-16(12-17)22(23,24)25)13-26-20(31)15-9-8-14(2)18(11-15)30(32)33/h5-9,11-12H,3-4,10,13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZYVXWSZAQUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide typically involves multiple steps. The process begins with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with a catalyst, metal hydrides

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted triazole derivatives

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis : The target compound’s synthesis likely follows routes similar to (cyclization of hydrazinecarbothioamides) and (microwave-assisted alkylation).
  • Activity Gaps: No direct antiviral or antimicrobial data are available; testing against CMV (cf. ) or DHPS (cf. ) is warranted.
  • Structural Optimization : Shorter alkyl chains (e.g., ) or fluorinated sulfonamides () could balance solubility and potency.

Data Tables

Table 1: Structural Comparison of Key Analogs
Compound ID Triazole Substituents Aromatic Substituents Bioactivity Reference
Target 5-butylsulfanyl, 4-(3-CF3-phenyl) 3-nitro-4-methylbenzamide Hypothesized herbicidal/antimicrobial
6i () 5-allylthio, 4-phenyl 1-methyl-3-CF3-pyrazole Herbicidal (EC50 = 12 µM)
K400-03825 () 5-thiadiazole 4-nitrobenzamide Antiviral (IC50 not reported)
5-(4-fluorobenzyl)sulfanyl 4-chlorobenzenesulfonamide Antimicrobial (MIC = 8 µg/mL)
Table 2: Predicted vs. Experimental Properties
Property Target Compound N-{[5-(sec-butylsulfanyl)...} () 4-Chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}... ()
Molecular Weight 530 (est.) 452.95 452.95
LogP (Predicted) 4.2 3.8 3.5
Solubility (mg/mL) <0.1 0.5 0.3

Biological Activity

N-{[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity based on available research findings, including antimicrobial properties, enzyme inhibition, and cytotoxic effects.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazole ring
  • A butylsulfanyl group
  • A trifluoromethyl-substituted phenyl group
  • A nitrobenzamide moiety

This unique combination of functional groups may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the triazole ring often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

In a study evaluating similar triazole derivatives, compounds were found to possess minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM against M. tuberculosis, indicating moderate antibacterial activity . This suggests that this compound may have comparable efficacy.

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies on similar hydrazine derivatives demonstrated moderate inhibition of these enzymes with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE .

Given the structural similarities, it is plausible that this compound may also exhibit enzyme inhibition properties, which could be explored further in pharmacological studies.

Cytotoxic Effects

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. The aforementioned studies indicated that certain derivatives did not exhibit significant cytostatic properties on eukaryotic cell lines such as HepG2 and MonoMac6 . This suggests that this compound might also be non-cytotoxic at effective doses.

Research Findings Summary

Activity Finding Reference
AntimicrobialMIC against M. tuberculosis: 62.5–250 µM
AChE InhibitionIC50: 27.04–106.75 µM
BuChE InhibitionIC50: 58.01–277.48 µM
CytotoxicityNon-cytostatic on HepG2 and MonoMac6

Case Studies

  • Antimicrobial Efficacy : A study focused on various triazole derivatives showed that modifications in the alkyl chain length significantly influenced their activity against Mycobacterium species. The most effective compounds were those with a balanced chain length (C5-C7), suggesting that similar modifications could enhance the activity of this compound .
  • Enzyme Inhibition Mechanism : Molecular docking studies indicated that triazole-containing compounds act as non-covalent inhibitors near the active site of AChE and BuChE. Further research into the binding affinity and selectivity of this compound could elucidate its potential as a therapeutic agent for neurodegenerative diseases .

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